2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine
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Overview
Description
2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine is a heterocyclic compound that features a tetrahydroquinoline core with a fluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with a suitable ketone or aldehyde in the presence of a reducing agent. The reaction conditions often include the use of catalysts such as palladium or platinum to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, tetrahydroquinolines, and other heterocyclic derivatives .
Scientific Research Applications
2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-6-methyl-3,4-dihydroquinolin-4-amine
- 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
- 4-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoline
Uniqueness
2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine is unique due to its specific substitution pattern and the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H15FN2 |
---|---|
Molecular Weight |
242.29 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C15H15FN2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,13,15,18H,9,17H2 |
InChI Key |
VNIZSWIJALWKTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2NC1C3=CC=C(C=C3)F)N |
Origin of Product |
United States |
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